molecular formula C10H9ClO2 B13544795 (E)-3-(4-Chloro-2-methylphenyl)acrylic acid

(E)-3-(4-Chloro-2-methylphenyl)acrylic acid

Cat. No.: B13544795
M. Wt: 196.63 g/mol
InChI Key: ALQRJTBEKVHVBW-HWKANZROSA-N
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Description

(E)-3-(4-Chloro-2-methylphenyl)acrylic acid (CAS 100606-35-7) is a high-purity cinnamic acid derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol, this compound serves as a versatile building block, particularly for the synthesis of more complex molecules. A primary research application of this and related cinnamic acids is their use as key intermediates in the synthesis of potential neuroprotective agents. For instance, closely related (E)-3-(4-chlorophenyl)acrylic acid has been utilized to synthesize cinnamide derivatives that demonstrated significant activity in prolonging survival time in mice models of acute cerebral ischaemia, showing promise as lead compounds for anti-ischaemic drug development . The compound's structure, featuring an acrylic acid chain linked to a chlorinated and methylated phenyl ring, allows it to participate in various chemical reactions, including condensation to form acid chlorides for subsequent amide coupling . From a structural perspective, related compounds in the cinnamic acid family are known to form dimeric structures in the solid state through intermolecular O-H⋯O hydrogen bonding, which can influence their crystallinity and physical properties . This compound is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-3-(4-chloro-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

InChI Key

ALQRJTBEKVHVBW-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation is a classical and widely used method for synthesizing substituted cinnamic acids, including this compound. This method involves the condensation of 4-chloro-2-methylbenzaldehyde with malonic acid or its derivatives in the presence of a base.

  • Procedure:
    4-Chloro-2-methylbenzaldehyde is reacted with malonic acid in a polar solvent such as ethanol or pyridine, using a base catalyst like piperidine or ammonium acetate. The reaction proceeds under reflux conditions, typically for several hours, leading to the formation of the desired α,β-unsaturated acid after decarboxylation steps.

  • Outcome:
    This method yields the (E)-isomer predominantly due to thermodynamic stability. The reaction is scalable and produces moderate to high yields (typically 70–85%).

  • Example:
    As reported in a synthesis of related cinnamic acid derivatives, the Knoevenagel reaction was used to prepare (E)-3-(4-chlorophenyl)acrylic acid from 4-chlorobenzaldehyde with yields around 73.5% under mild conditions, confirming the applicability of this approach to the 4-chloro-2-methyl substituted analog.

Formylation and Methylation Strategy

This approach involves a two-step process starting from 2-methylphenylacetic acid methyl ester derivatives:

  • Step 1: Formylation
    The methyl ester of 2-methylphenylacetic acid undergoes formylation in the presence of a Lewis acid catalyst and an aprotic polar solvent under an inert atmosphere (e.g., nitrogen). This step introduces a formyl group at the α-position, forming an intermediate enolate.

  • Step 2: Methylation
    The enolate intermediate is methylated using methylating agents such as methyl iodide or benzyltriethylammonium chloride in the presence of an inorganic base (e.g., potassium carbonate). The reaction is typically conducted at 20–100 °C for 1–3 hours.

  • Hydrolysis and Isolation:
    After methylation, hydrolysis with dilute hydrochloric acid and extraction yields the acrylic acid derivative.

  • Yields and Purification:
    The process yields the desired methyl 2-(2-methylphenyl)-3-methoxyacrylate intermediate, which upon further hydrolysis gives this compound. Purification is achieved by recrystallization or distillation under reduced pressure. Yields are generally high, with good stereoselectivity for the E-isomer.

Perkin Reaction

The Perkin reaction is another classical method for synthesizing substituted cinnamic acids:

  • Mechanism:
    It involves condensation of an aromatic aldehyde (4-chloro-2-methylbenzaldehyde) with an acid anhydride (such as acetic anhydride) in the presence of a base (e.g., sodium acetate).

  • Conditions:
    The reaction is carried out under reflux, leading to the formation of the α,β-unsaturated acid after hydrolysis.

  • Advantages:
    This method can be advantageous for large-scale synthesis due to the availability of reagents and relatively straightforward work-up.

  • Limitations:
    The reaction may require careful control to avoid side products and ensure high E-selectivity.

Data Tables Summarizing Key Synthetic Parameters

Method Starting Materials Key Reagents and Catalysts Conditions Yield (%) Notes
Knoevenagel Condensation 4-Chloro-2-methylbenzaldehyde, malonic acid Piperidine or ammonium acetate (base) Reflux in ethanol or pyridine 70–85 Predominantly E-isomer, scalable
Formylation + Methylation 2-Methylphenylacetic acid methyl ester Lewis acid, methyl iodide or benzyltriethylammonium chloride -20 to 100 °C, inert atmosphere 75–90 Two-step, high stereoselectivity
Perkin Reaction 4-Chloro-2-methylbenzaldehyde, acetic anhydride Sodium acetate (base) Reflux 60–80 Classical method, requires hydrolysis
Pd-Catalyzed Cyclization Acrylic acid esters with o-alkynylphenol Pd(dba)2, PCy3, DMF 110 °C, 7 h Up to 95 Indirect method, useful for derivatives

Research Outcomes and Mechanistic Insights

  • The Knoevenagel condensation proceeds via deprotonation of malonic acid followed by nucleophilic attack on the aldehyde, with subsequent elimination to form the conjugated double bond. The E-configuration is favored due to steric and electronic factors.

  • Formylation of methyl esters involves enolate formation stabilized by the alkali metal cation, followed by electrophilic attack of the formylating agent under Lewis acid catalysis. Methylation then traps the enolate intermediate, leading to the methoxyacrylate intermediate.

  • Palladium-catalyzed cycloisomerization involves oxidative cyclization, β-oxygen elimination, and reductive elimination steps, which can be leveraged for structural diversification of acrylic acid derivatives.

  • Crystallographic studies of this compound confirm the E-configuration and reveal intermolecular hydrogen bonding and π-π interactions that stabilize the solid-state structure.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products:

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-chloro-2-methylphenyl)propanol.

    Substitution: Formation of 3-(4-aminophenyl)acrylic acid or 3-(4-thiophenyl)acrylic acid.

Scientific Research Applications

(E)-3-(4-Chloro-2-methylphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of polymers and resins with specific functional properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but its effects are attributed to its ability to modulate biochemical processes at the cellular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cinnamic acid derivatives vary primarily in substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Biological Activity Key Interactions
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid 4-Cl, 2-CH₃ on phenyl 200.63 Antimicrobial (broad-spectrum) O–H···O hydrogen bonds, C–H···O, π–π stacking
3-(4-Chlorophenyl)acrylic acid 4-Cl on phenyl 182.60 Moderate antimicrobial activity Similar dimerization via O–H···O; weaker π–π due to lack of methyl group
2-Methyl-3-(3-methylphenyl)acrylic acid 3-CH₃ on phenyl, 2-CH₃ 190.22 Antimalarial, hepatoprotective C–H···O and π–π interactions; reduced steric hindrance at meta position
(E)-3-(4-Sulfamoylphenyl)acrylic acid derivatives 4-SO₂NH₂ on phenyl ~250–300 Potent against P. aeruginosa (MIC = 15.6 µg/mL) Enhanced solubility via sulfonamide; H-bonding with SO₂NH₂
Ethyl (2E)-3-(4-methoxyphenyl)acrylate 4-OCH₃, esterified COOH 220.23 Lower antimicrobial activity compared to carboxylic acids Ester group reduces H-bonding capacity; methoxy enhances electron density

Pharmacological Activity

  • Antimicrobial Activity: this compound exhibits broad-spectrum activity, with MIC values comparable to vancomycin against E. faecalis and S. aureus . The sulfamoyl derivative (4-SO₂NH₂) shows superior activity against P. aeruginosa (MIC = 15.6 µg/mL), attributed to enhanced membrane penetration . Methyl or methoxy substituents (e.g., 4-OCH₃) reduce activity due to decreased acidity and H-bond donor capacity .

Physicochemical Properties

  • Solubility : The carboxylic acid group confers moderate aqueous solubility, which is reduced in esterified derivatives (e.g., methyl/ethyl esters) .
  • Thermal Stability : Methyl substituents (as in 2-CH₃) improve thermal stability by reinforcing crystal packing via C–H···O interactions .
  • LogP : Chlorine and methyl groups increase lipophilicity (LogP ~2.5–3.0), favoring membrane permeability .

Q & A

Q. What are the common synthetic routes for (E)-3-(4-Chloro-2-methylphenyl)acrylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between 4-chloro-2-methylbenzaldehyde and malonic acid, catalyzed by pyridine or piperidine. Key parameters include:
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require reflux conditions to avoid decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Acid Workup : Post-reaction acidification with HCl precipitates the product.
    Alternative routes include Wittig reactions using triphenylphosphine ylides, which offer better stereocontrol for the E-isomer .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H NMR confirms the E-configuration via coupling constants (Jtrans16HzJ_{trans} \approx 16 \, \text{Hz}) between α,β-vinylic protons.
  • IR : Stretching frequencies at ~1680 cm1^{-1} (C=O) and ~1630 cm1^{-1} (C=C) validate the acrylic acid backbone.
  • Crystallography :
    Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles, while ORTEP-3 generates thermal ellipsoid plots to assess disorder .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

  • Methodological Answer : The carboxylic acid group forms O–H⋯O and O–H⋯Cl hydrogen bonds, creating 1D chains or 2D sheets. Graph set analysis (e.g., R22(8)R_2^2(8) motifs) quantifies these interactions. Computational tools like Crystal Explorer map Hirshfeld surfaces to visualize contact contributions (e.g., H⋯H: 36%, O⋯H: 28%) .
  • Example Data :
Interaction TypeDistance (Å)Angle (°)Graph Set
O–H⋯O2.65165R22(8)R_2^2(8)
C–H⋯Cl3.42145C(6)C(6)

Q. What challenges arise in refining the crystal structure of halogen-substituted acrylic acids?

  • Methodological Answer :
  • Disorder : Chlorine and methyl groups may exhibit positional disorder, requiring TLS refinement to model anisotropic displacement.
  • Twinned Data : Use SHELXD for twin-law identification and PLATON to validate symmetry operations.
  • Validation : Check for overfitting using Rint_{int} (<5%) and GooF (0.9–1.1) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Case Study : If NMR suggests a pure E-isomer but SCXRD reveals Z-contamination, perform HPLC-PDA to quantify isomer ratios.
  • Dynamic Effects : Temperature-dependent NMR (e.g., VT-NMR) detects conformational flexibility that static crystallography misses.
  • DFT Calculations : Compare experimental bond lengths with computed values (e.g., B3LYP/6-31G*) to identify outliers .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods?

  • Methodological Answer :
  • Impurity Sources : Residual aldehydes or malonic acid side-products (e.g., decarboxylation) reduce yields. Use TLC-MS to monitor intermediates.
  • Stereochemical Leakage : E/Z isomerization under acidic conditions necessitates pH control (pH 4–6) during workup .

Tables for Key Parameters

Q. Table 1: Comparative Crystallographic Software

SoftwareFunctionUse Case ExampleReference
SHELXLRefinement of small-molecule dataAnisotropic displacement parameters
ORTEP-3Thermal ellipsoid visualizationAssessing disorder in methyl groups
WinGXData integration and validationGenerating CIF files for publication

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Rate, ↓ Purity
Catalyst Loading5–10 mol% pyridineBalanced kinetics
SolventDMF > EtOH↑ Solubility

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